molecular formula C9H11ClO B1399326 2-(2-Chlorophenyl)propan-1-ol CAS No. 26059-47-2

2-(2-Chlorophenyl)propan-1-ol

Cat. No. B1399326
CAS RN: 26059-47-2
M. Wt: 170.63 g/mol
InChI Key: XQTCGNGYRGOUJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol has been described . Another study reported a novel chemical looping approach for propan-1-ol production from propylene .

Scientific Research Applications

Chlorophenols in the Environment

Chlorophenols (CPs), including compounds like 2-(2-Chlorophenyl)propan-1-ol, have been identified as pollutants in the aquatic environment. They exhibit moderate toxic effects on mammalian and aquatic life, and their toxicity to fish upon long-term exposure can be considerable. The environmental persistence of CPs varies, being low where adapted microflora is present for biodegradation but can become moderate to high depending on environmental conditions. Bioaccumulation of CPs is expected to be low, but they are known for their strong organoleptic effect (Krijgsheld & Gen, 1986).

Degradation of Chlorophenols

Zero valent iron (ZVI) and iron-based bimetallic systems have shown potential in efficiently dechlorinating CPs, which are toxic to humans and the environment. The removal of CPs in iron-water systems happens via dechlorination, sorption, and co-precipitation. However, the long-term reactivity of ZVI is limited due to surface passivation over time, making iron-based bimetallic systems a more effective alternative. These systems' efficiency depends on the type of metal combinations used, the properties of the metals, and the characteristics of the target CP (Gunawardana, Singhal, & Swedlund, 2011).

Visible-Light Degradation of Chlorophenols

Studies have also focused on the degradation of 2-chlorophenol (2-CP) under visible light irradiation. Cerium-doped TiO2 has been used for this purpose, and it was found that 2-CP can be completely removed within 4 hours of irradiation under specific synthetic conditions. The degradation efficiency is affected by the catalysts' surface area, pore volume, size, and the calcination temperatures (Lin et al., 2021).

Future Directions

The future directions for the study of 2-(2-Chlorophenyl)propan-1-ol could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

2-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCGNGYRGOUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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